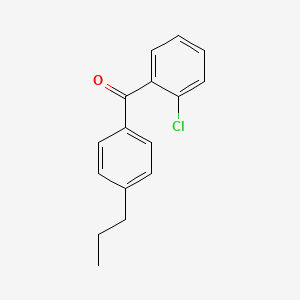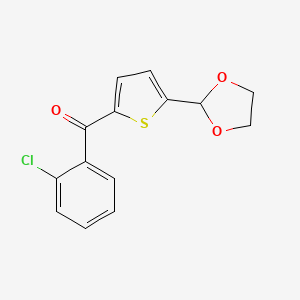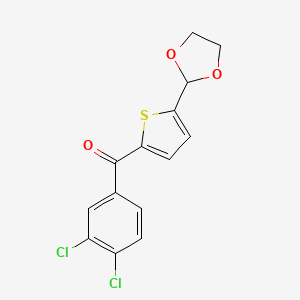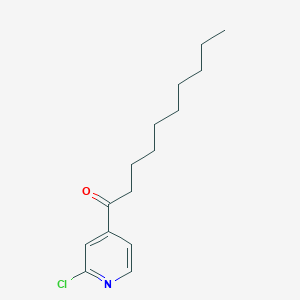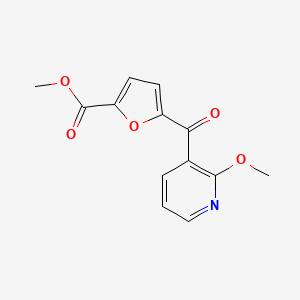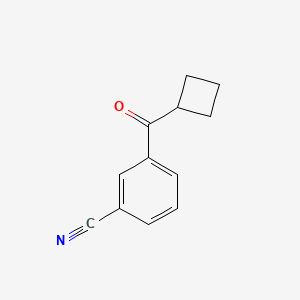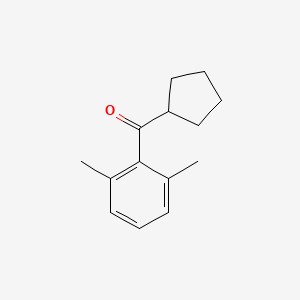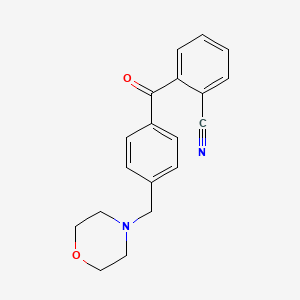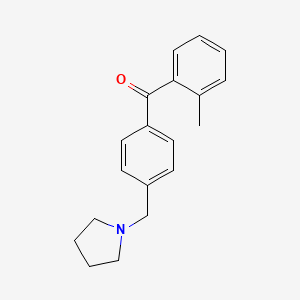
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-thienyl 3-oxobutyl ketone (5-DOTOBK) is a compound that has been widely studied in recent years due to its potential applications in medicinal chemistry and biochemistry. This compound has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 5-DOTOBK has been studied for its ability to act as a potential drug lead in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Anticancer Agent Development
The structural motif of 1,3-dioxolane is significant in the design of anticancer agents. Compounds with this motif have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, indoles bearing a 1,3-dioxolane moiety have shown promising results against prostate, pancreatic, and leukemia cancer cell lines . The compound could potentially be used as a scaffold for developing new anticancer molecules, leveraging its 1,3-dioxolane structure to enhance activity and specificity.
Chiral Synthesis for Pharmaceuticals
Chirality is a crucial aspect of pharmaceuticals, affecting the safety and efficacy of drugs. Biocatalytic processes utilizing microorganisms and enzymes can transform synthetic chemicals into chiral alcohols and amino acids with high selectivity. The 1,3-dioxolane group within the compound can be instrumental in the enzymatic preparation of chiral intermediates, which are essential for the synthesis of various pharmaceuticals .
Organoselenium Compound Synthesis
Organoselenium compounds have diverse applications, including in the development of new drugs and materials. The synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been reported, highlighting the potential of 1,3-dioxolane derivatives in this field . The compound could be explored for the synthesis of organoselenium compounds with unique properties and applications.
Molecular Diversity and Drug Discovery
The 1,3-dioxolane structure is a valuable component in the pursuit of molecular diversity in drug discovery. It can be used to create a variety of structurally diverse molecules with potential biological activities. The compound could serve as a template for further optimization to develop a comprehensive understanding of the structure–activity relationships of molecules in drug discovery .
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOZLVSLTMWLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641900 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone | |
CAS RN |
898772-64-0 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




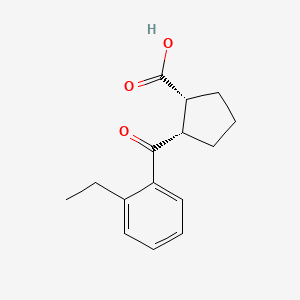
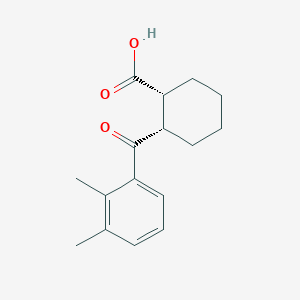
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
